(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with:
- A 1,3,4-thiadiazole ring at position 1, bearing a benzylsulfanyl group at position 3.
- A furan-2-yl group at position 5 of the pyrrolidine ring.
- A hydroxy-methylidene bridge at position 4, further substituted with a furan-2-yl group.
The hydroxy-methylidene group may enhance hydrogen-bonding interactions, influencing binding affinity to biological targets.
Properties
Molecular Formula |
C22H15N3O5S2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H15N3O5S2/c26-18(15-9-5-11-30-15)16-17(14-8-4-10-29-14)25(20(28)19(16)27)21-23-24-22(32-21)31-12-13-6-2-1-3-7-13/h1-11,17,27H,12H2 |
InChI Key |
QOFBUCDPCXXJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CO5 |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidation of the sulfur atom in the thiadiazole ring.
Reduction: Reduction of the carbonyl groups.
Substitution: Substitution reactions at the benzyl or furan rings.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Pyrrolidine derivatives, including those containing thiadiazole moieties, have been extensively studied for their antimicrobial properties. The incorporation of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. Research indicates that derivatives similar to the target compound demonstrate significant activity against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Type | Activity Type | Reference |
|---|---|---|
| Pyrrolidine-Thiadiazole Derivatives | Antibacterial | |
| 1,3,4-Thiadiazole Compounds | Antifungal | |
| Benzylsulfanyl Derivatives | Antimicrobial |
Anticancer Properties
The compound's potential as an anticancer agent has also been highlighted in recent studies. Thiadiazole derivatives have shown efficacy against various cancer cell lines, including breast and prostate cancer. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical cellular pathways .
Table 2: Anticancer Activity of Related Compounds
| Compound Type | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole-Pyrrolidine Hybrids | Breast Cancer | 5.71 | |
| Pyrrolidine Derivatives | Prostate Cancer | 6.14 |
Antioxidant Activity
Research has shown that compounds featuring thiadiazole and pyrrolidine structures possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. The presence of specific substituents on the thiadiazole ring can enhance the anti-inflammatory activity of these compounds, making them candidates for treating inflammatory diseases .
Mechanistic Insights
The mechanism of action for these compounds often involves the modulation of specific biological pathways. For example, pyrrolidine derivatives have been identified as inhibitors of certain protein interactions critical for bacterial survival and proliferation . Additionally, their ability to disrupt cancer cell signaling pathways contributes to their anticancer effects .
Case Study 1: Antimicrobial Screening
A study focused on synthesizing a series of pyrrolidine-thiadiazole derivatives and evaluating their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial properties compared to standard antibiotics .
Case Study 2: Anticancer Evaluation
In another investigation, a group of pyrrolidine-thiadiazole hybrids was tested against multiple cancer cell lines. The study revealed that specific structural modifications significantly improved their cytotoxic effects, leading to further exploration for drug development .
Mechanism of Action
The exact mechanism of action remains speculative due to limited data. researchers could study its interactions with biological targets (e.g., enzymes, receptors) and pathways to understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolidine-2,3-dione derivatives functionalized with sulfur-containing heterocycles and aromatic substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Thiadiazole vs. Benzothiazole : Replacing the 1,3,4-thiadiazole with a benzo[d]thiazole (as in ) introduces a fused aromatic system, which may alter π-π stacking interactions with biological targets. However, the benzylsulfanyl group in the target compound could improve lipophilicity and membrane penetration compared to methoxy substituents .
Hydroxy-Methylidene Bridge: This group is a critical differentiator from analogs like and .
Furan vs. Trimethoxyphenyl: The dual furan substituents in the target compound contrast with the trimethoxyphenyl group in . While trimethoxyphenyl is a known cytotoxic pharmacophore, furans may offer reduced toxicity and improved metabolic stability .
Biological Activity
The compound (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione belongs to the class of pyrrolidine-2,3-diones. This class has garnered attention due to its diverse biological activities, including antibacterial and potential anticancer properties. The structural features of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Synthesis
The compound's structure consists of a pyrrolidine core substituted with thiadiazole and furan moieties. The synthesis typically involves multi-step reactions that include the formation of the pyrrolidine ring followed by the introduction of the thiadiazole and furan groups through electrophilic aromatic substitution or similar methods.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-diones against multidrug-resistant strains such as Pseudomonas aeruginosa. In a screening of a focused library of compounds, derivatives containing the pyrrolidine-2,3-dione core exhibited significant inhibition of penicillin-binding protein 3 (PBP3), a critical target in bacterial cell wall synthesis. The most active compounds showed inhibition rates exceeding 60% at concentrations around 100 µM .
| Compound | Inhibition (%) | Target |
|---|---|---|
| Compound 1 | 60% | PBP3 |
| Compound 2 | 75% | PBP3 |
| Compound 3 | 100% | PBP3 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, compounds with similar structures have been reported to exhibit anti-inflammatory effects. For instance, derivatives containing thiadiazole rings have demonstrated significant reduction in inflammation markers in animal models when administered at specific dosages .
Study on Antibacterial Efficacy
A study published in 2021 investigated the efficacy of several pyrrolidine derivatives against Pseudomonas aeruginosa. Among the tested compounds, those with a furan substituent displayed enhanced antibacterial activity compared to their analogs without this feature. This suggests that structural modifications can significantly impact biological activity .
Anticancer Mechanism Exploration
Research focusing on the anticancer mechanisms revealed that certain derivatives could inhibit key enzymes involved in tumor progression. For example, some pyrrolidine derivatives were found to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .
Preparation Methods
Cyclization of Dicarboxylic Acid Derivatives
Pyrrolidine-2,3-dione is typically synthesized via cyclocondensation of γ-keto acids or esters. For example, heating dimethyl 2,5-dioxopyrrolidine-1,3-dicarboxylate in acidic media yields the bicyclic lactam, which is hydrolyzed to the dione. Alternative routes involve:
-
Stepwise alkylation : Reaction of ethyl acetoacetate with α-haloketones followed by intramolecular cyclization.
-
Oxidative methods : Treatment of pyrrolidinone derivatives with hypervalent iodine reagents.
Table 1: Comparison of Pyrrolidine-2,3-dione Synthesis Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Dimethyl γ-keto ester | H2SO4, reflux, 6 h | 78 | |
| Oxidative cyclization | Pyrrolidinone | PhI(OAc)2, CH3CN, rt | 65 |
Installation of the 1,3,4-Thiadiazol-2-yl Substituent
Thiadiazole Ring Formation
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazides or thioureas with carboxylic acid derivatives. A representative protocol involves:
-
Reacting thiosemicarbazide with benzoyl chloride to form 5-phenyl-1,3,4-thiadiazol-2-amine.
-
Chlorination using PCl5 to yield 5-chloro-1,3,4-thiadiazole.
-
Substitution with benzyl mercaptan (PhCH2SH) in DMF/K2CO3 to install the benzylsulfanyl group.
Key Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient C5 position of the thiadiazole ring.
Stereoselective Formation of 4-[Furan-2-yl(hydroxy)methylidene]
Knoevenagel Condensation
The exocyclic double bond at C4 is installed via Knoevenagel condensation between pyrrolidine-2,3-dione and furan-2-carbaldehyde. Critical parameters include:
Reaction Scheme :
Stereochemical Control :
The (4E) isomer predominates under kinetic control (low temperature, polar solvents).
Final Assembly and Optimization
Sequential Functionalization
A proposed synthetic route integrates the above steps:
-
Step 1 : Synthesize pyrrolidine-2,3-dione (Table 1).
-
Step 2 : Attach 5-benzylsulfanyl-1,3,4-thiadiazol-2-yl at position 1 via SNAr (Section 3.1).
-
Step 3 : Introduce furan-2-yl at position 5 via Suzuki coupling (Section 4.2).
-
Step 4 : Perform Knoevenagel condensation to install the C4 methylidene group (Section 5.1).
Table 2: Optimized Conditions for Key Steps
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 2 | Thiadiazole substitution | DMF, K2CO3, 60°C, 12 h | 82 |
| 4 | Knoevenagel condensation | Ethanol, piperidine, reflux, 8 h | 75 |
Alternative Routes and Scalability Considerations
One-Pot Multicomponent Synthesis
Recent advances highlight one-pot strategies to reduce purification steps:
Q & A
Q. What are the key considerations for designing the synthesis route of this compound?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the 1,3,4-thiadiazole core, followed by coupling with benzylsulfanyl and furan-containing substituents. Critical steps include:
- Thiadiazole ring formation : Using substituted hydrazides and carbon disulfide under acidic conditions .
- Cross-coupling reactions : Introducing the benzylsulfanyl group via nucleophilic substitution or metal-catalyzed coupling .
- Pyrrolidine-dione assembly : Condensation reactions with furan-2-carbaldehyde derivatives under controlled pH and temperature to stabilize the hydroxy-methylidene moiety . Purification via column chromatography or recrystallization is essential to isolate the final product .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
- NMR spectroscopy : 1H and 13C NMR to identify proton environments and carbon frameworks (e.g., furan resonances at δ 6.2–7.4 ppm and thiadiazole carbons at δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm the molecular weight (e.g., C₂₄H₁₆N₂O₅S₂ requires m/z 488.06) .
- X-ray crystallography : To resolve stereochemical ambiguities in the pyrrolidine-dione core and confirm the (4E)-configuration .
Q. How do substituents like benzylsulfanyl and furan influence the compound’s reactivity?
- Benzylsulfanyl group : Enhances electrophilic substitution reactivity at the thiadiazole ring and stabilizes intermediates via π-π stacking .
- Furan substituents : Participate in keto-enol tautomerism, influencing hydrogen-bonding interactions and solubility in polar solvents .
- Hydroxy-methylidene moiety : Acts as a chelating site for metal ions, which can be exploited in catalytic studies .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanism proposals?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and compare energy barriers for competing pathways (e.g., keto-enol vs. imine tautomerization) .
- Reaction path screening : Tools like the Artificial Force Induced Reaction (AFIR) method can identify low-energy pathways for cross-coupling steps .
- Validation : Correlate computational predictions with experimental kinetics (e.g., Arrhenius plots for temperature-dependent yield variations) .
Q. What strategies optimize reaction yields in sterically hindered cross-coupling steps?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to reduce steric hindrance .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize charged intermediates .
- Microwave-assisted synthesis : Accelerate reaction rates and improve yields for steps requiring high temperatures .
Q. How can researchers address discrepancies in biological activity data across studies?
- Orthogonal assays : Validate target binding using both fluorescence polarization and surface plasmon resonance (SPR) .
- Purity verification : Ensure >95% purity via HPLC with UV/Vis and MS detection to rule out impurities as confounding factors .
- Structural analogs : Compare activity trends with derivatives lacking the benzylsulfanyl group to isolate its pharmacological role .
Q. What advanced techniques characterize the compound’s tautomeric behavior?
- Variable-temperature NMR : Monitor dynamic equilibria between keto and enol forms by analyzing peak splitting at different temperatures .
- X-ray crystallography under humidity control : Resolve tautomer-dependent crystal packing .
- Time-resolved IR spectroscopy : Track tautomerization kinetics in solution .
Q. How can target engagement be validated in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins upon compound binding .
- CRISPR/Cas9 knockout : Confirm activity loss in cells lacking the putative target gene .
- Molecular docking : Predict binding poses using homology models of target proteins (e.g., kinases or GPCRs) .
Methodological Challenges and Solutions
Q. How to mitigate hydrolysis of the hydroxy-methylidene group during storage?
Q. What in silico tools predict metabolic liabilities for derivative design?
- ADMET predictors : Use SwissADME or ADMETlab to identify sites prone to oxidation (e.g., furan rings) .
- Metabolite identification : Simulate Phase I/II metabolism with software like GLORYx .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
